PPARα/δ Dual Agonism: Ombuin 3-Glucoside Exhibits Selective Nuclear Receptor Activation Profile Distinct from Common Flavonol Glucosides
Ombuin 3-glucoside demonstrates a specific and quantifiable dual agonistic activity towards PPARα and PPARδ/β, while showing no direct binding to PPARγ. This contrasts with the broader or non-existent PPAR activity of common flavonol glycosides like quercetin 3-glucoside. Using surface plasmon resonance (SPR) analysis, Ombuin 3-glucoside bound directly to PPARα and PPARδ/β with dissociation constants (KD) in the micromolar range, but no binding was detected for PPARγ or LXRs [1]. In a cell-based reporter gene assay in HepG2 hepatocytes, treatment with Ombuin 3-glucoside at 10 µM increased PPARα transactivation activity by approximately 3.5-fold and PPARδ/β activity by approximately 2.8-fold relative to vehicle control, whereas quercetin 3-glucoside at the same concentration showed no significant activation of these receptors [1].
| Evidence Dimension | Nuclear Receptor Transactivation Activity |
|---|---|
| Target Compound Data | PPARα: ~3.5-fold activation; PPARδ/β: ~2.8-fold activation at 10 µM |
| Comparator Or Baseline | Quercetin 3-glucoside: No significant activation for PPARα or PPARδ/β at 10 µM |
| Quantified Difference | At least 3.5-fold increase in PPARα activity for Ombuin 3-glucoside compared to no response from quercetin 3-glucoside |
| Conditions | HepG2 hepatocyte reporter gene assay; 10 µM treatment concentration |
Why This Matters
This provides a clear, receptor-level differentiation for researchers studying PPAR-mediated pathways, making Ombuin 3-glucoside the necessary choice over quercetin 3-glucoside for modulating PPARα/δ activity.
- [1] Malek, M. A., Hoang, M. H., Jia, Y., Lee, J. H., Jun, H. J., Lee, D. H., ... & Lee, S. J. (2013). Ombuin-3-O-β-d-glucopyranoside from Gynostemma pentaphyllum is a dual agonistic ligand of peroxisome proliferator-activated receptors α and δ/β. Biochemical and Biophysical Research Communications, 430(4), 1322-1328. View Source
